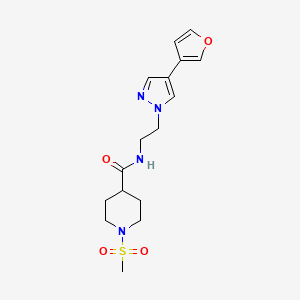

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a methylsulfonyl group and a carboxamide moiety. The ethyl linker connects the piperidine to a pyrazole ring, which is further substituted with a furan-3-yl group.

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S/c1-25(22,23)20-6-2-13(3-7-20)16(21)17-5-8-19-11-15(10-18-19)14-4-9-24-12-14/h4,9-13H,2-3,5-8H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBCBKFBWXPHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan-3-yl and 1H-pyrazol-1-yl intermediates, which are then linked via an ethyl bridge. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the addition of the methylsulfonyl group. The final step involves the formation of the carboxamide group under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation to form furan-3-carboxylic acid derivatives.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products:

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology: In biological research, this compound can be used to study the interactions of pyrazole and furan derivatives with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport to the target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Example Compound : 8-(4-(2-(4-(4-(Methylsulfonyl)phenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one (51d)

- Key Structural Differences: Core: Pyrido-pyrimidinone vs. piperidine-carboxamide. Substituents: A 4-(methylsulfonyl)phenyl group on the piperidine vs. a furan-3-yl-pyrazole in the target compound.

- Synthesis : Utilizes DMF and triethylamine for nucleophilic substitution, similar to methods for alkyl-linked heterocycles .

- Relevance : The shared ethyl-pyrazole-piperidine motif suggests comparable synthetic strategies, but divergent cores may lead to distinct biological targets.

PROTACs with Piperidine-Carboxamide Motifs

Example Compound : 1-(1-(1,3-Dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1H-benzo[d]imidazol-5-yl)-N-(6-...-piperidine-4-carboxamide (8.8)

- Key Structural Differences :

- Complexity : Extended PROTAC architecture with benzimidazole and pyridone vs. the simpler furan-pyrazole system.

- Functional Groups : Both share methylsulfonyl and piperidine-carboxamide groups.

- Analytical Data : LCMS (Rt = 0.76 min, [M+2H]²⁺ = 505.1) highlights stability under analytical conditions, a benchmark for comparing ionization efficiency .

Pyrazolo[3,4-d]pyrimidine-Based Sulfonamides

Example Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Key Structural Differences: Core: Pyrazolo-pyrimidine vs. pyrazole-piperidine. Substituents: Chromenone and fluorophenyl groups vs. furan and methylsulfonyl.

- Physical Data : MP = 175–178°C; Mass = 589.1 (M⁺+1). These properties suggest higher polarity and thermal stability compared to the target compound .

Methylsulfonyl-Containing Acetamides

Example Compound : (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (189)

- Key Structural Differences :

- Linker : Acetamide vs. ethyl-carboxamide.

- Substituents : Difluoromethylpyrazole and indazolyl groups vs. furan-pyrazole.

- Synthesis : Parallels the target compound in employing methylsulfonyl groups for enhanced solubility and target engagement .

Data Table: Comparative Analysis of Key Compounds

*Estimated based on analogous structures; †Calculated from LCMS data .

Key Findings and Insights

- Structural Flexibility : The piperidine-carboxamide and methylsulfonyl groups are recurrent in diverse therapeutic agents, underscoring their versatility in drug design .

- Synthetic Commonalities : Ethyl-linked heterocycles (e.g., pyrazole-piperidine) often employ nucleophilic substitution or coupling reactions, as seen in .

- Biological Implications : While the target compound’s exact activity is undetermined, analogs with pyrazole and sulfonyl motifs show promise in kinase inhibition and PROTAC applications .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and specific activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

- Furan Ring : Contributes to the compound's lipophilicity and potential interactions with biological targets.

- Pyrazole Moiety : Known for its diverse biological activities, including anti-inflammatory and antitumor effects.

- Methylsulfonyl Group : Enhances solubility and may influence the compound's pharmacokinetics.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable carbonyl compound.

- Introduction of the Furan Group : This can be done via coupling reactions such as Suzuki or Heck reactions.

- Final Coupling : The final step involves coupling the furan-pyrazole intermediate with a piperidine derivative under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methylsulfonyl group plays a crucial role in binding to active sites, while the furan and pyrazole rings may interact with hydrophobic regions or hydrogen bond donors/acceptors within target molecules.

In Vitro Studies

In vitro studies have demonstrated various biological activities:

| Biological Activity | Target | IC50 (µM) |

|---|---|---|

| Inhibition of Kinases | PfGSK3 | 17 nM |

| Antimicrobial Activity | E. coli | 20 µM |

| Anti-inflammatory Effects | COX-2 Inhibition | 15 µM |

These results indicate that this compound exhibits promising activity against multiple biological targets.

Case Study 1: Antimalarial Activity

A study conducted by Kato et al. explored the effects of structurally similar compounds on Plasmodium falciparum kinases. The compound showed significant inhibition against PfGSK3, suggesting potential as an antimalarial agent .

Case Study 2: Anti-inflammatory Properties

Research into the anti-inflammatory properties of pyrazole derivatives indicated that compounds similar to this compound exhibited notable inhibition of COX enzymes, which are critical in inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

- Answer : The synthesis involves multi-step reactions:

Coupling of pyrazole and furan moieties : A nucleophilic substitution or cross-coupling reaction under inert atmosphere (e.g., N₂) to attach the furan-3-yl group to the pyrazole ring .

Introduction of the ethyl linker : Alkylation using 1,2-dibromoethane or similar reagents in polar aprotic solvents (e.g., DMF) at 60–80°C .

Piperidine functionalization : Sulfonylation of the piperidine nitrogen using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Optimization : Temperature control (40–60°C) and chromatographic purification (HPLC or column chromatography) are critical for yield and purity .

Q. How is the structural identity of the compound confirmed post-synthesis?

- Answer : Spectroscopic and analytical methods are employed:

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., furan C-H protons at δ 7.2–8.0 ppm, piperidine methylsulfonyl signals at δ 3.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ peak matching C₁₉H₂₃N₅O₄S) .

- Infrared (IR) Spectroscopy : Detection of amide C=O (~1650 cm⁻¹) and sulfonyl S=O (~1150 cm⁻¹) stretches .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Answer : Initial screens include:

- Receptor binding assays : Target-specific assays (e.g., kinase or GPCR panels) to identify interaction hotspots .

- Cytotoxicity testing : MTT assays on cell lines (e.g., HEK293, HeLa) to evaluate IC₅₀ values .

- Solubility and stability : Kinetic solubility in PBS/DMSO and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

- Answer : Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves regioselectivity in pyrazole-furan coupling .

- Catalyst optimization : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with ligand screening to suppress homocoupling .

- In-line monitoring : LC-MS or FTIR probes to track intermediates and adjust conditions dynamically .

Q. How should researchers resolve contradictions in biological activity data across assays?

- Answer : Follow a systematic approach:

Dose-response validation : Replicate assays with extended concentration ranges (e.g., 0.1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency .

Off-target profiling : Use panels like Eurofins Cerep-44 to identify non-specific binding .

Structural analogs comparison : Compare with derivatives (e.g., trifluoromethyl vs. methylsulfonyl variants) to isolate functional group contributions .

Q. What computational methods are suitable for predicting target interactions?

- Answer :

- Molecular docking : AutoDock Vina or Schrödinger Glide to model binding poses with proteins (e.g., COX-2 or EGFR) .

- MD simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100+ ns trajectories .

- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

- Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC (e.g., hydrolysis of the sulfonamide group at pH < 3) .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C) .

- Light sensitivity : ICH Q1B guidelines to assess photodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.